2-Cyclohexylamino-5-bromopyridine

Descripción general

Descripción

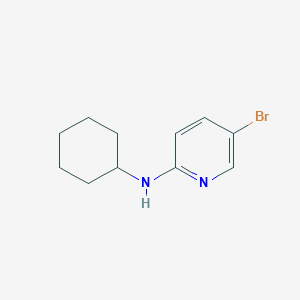

2-Cyclohexylamino-5-bromopyridine is an organic compound with the molecular formula C11H15BrN2 and a molecular weight of 255.15 g/mol . It features a six-membered aromatic ring (pyridine) with a bromine atom at position 5 and a cyclohexyl amine group attached at position 2. This compound is not naturally occurring and is synthesized in laboratories.

Métodos De Preparación

2-Cyclohexylamino-5-bromopyridine is synthesized through a reaction between 2-Amino-5-bromopyridine and cyclohexanamine in the presence of a base . This method is considered clean, non-toxic, and green, with a high yield of around 80% . The reaction conditions are mild, and no toxic or hazardous byproducts are produced .

Análisis De Reacciones Químicas

2-Cyclohexylamino-5-bromopyridine undergoes several types of chemical reactions:

Nucleophilic Aromatic Substitution:

Acylation/Alkylation: The amine group can undergo acylation or alkylation reactions to form amides or secondary amines, respectively.

These reactions are typically carried out under mild conditions, and the major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

The compound is recognized for its potential as an intermediate in the synthesis of pharmaceuticals. Its bromopyridine structure is a common feature in many drugs targeting neurological and psychiatric disorders. The presence of the cyclohexyl group enhances its lipophilicity, which is crucial for drug absorption and interaction with biological targets.

Biological Activity

Research indicates that 2-cyclohexylamino-5-bromopyridine exhibits various biological activities:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in critical cellular processes, which can be beneficial for therapeutic applications.

- Receptor Binding : The compound shows potential for interacting with receptors significant in pharmacological pathways related to mood regulation and cognitive function .

Organic Synthesis

Versatile Intermediate

this compound serves as a versatile intermediate in organic synthesis. It can undergo several chemical reactions, such as nucleophilic aromatic substitution and acylation/alkylation, allowing the development of novel molecular structures . This versatility makes it valuable for synthesizing complex organic compounds.

Material Science

Development of Advanced Materials

The compound has applications in material science, particularly in the development of advanced materials like liquid crystals and organic semiconductors. Its unique structural features allow it to participate in various chemical reactions that are essential for creating new materials with desirable properties.

Comparative Studies

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Lipophilicity | Receptor Binding Profile | Biological Activity |

|---|---|---|---|

| 5-Bromo-N-cyclohexylpyridin-2-amine | Moderate | Enhanced | Enzyme inhibition |

| 5-Bromo-2-methylpyridin-3-amine | Low | Moderate | Limited |

| This compound | High | Strong | Significant |

This table illustrates that this compound possesses enhanced lipophilicity and improved receptor binding profiles compared to its counterparts, making it a more effective candidate for further research in drug development.

Case Studies

Several studies have investigated the biological activity and therapeutic potential of this compound:

- In Vitro Studies : Research demonstrated that this compound can inhibit specific enzyme activities, indicating its potential role as a therapeutic agent. Cell viability tests on various cell lines showed varying degrees of cytotoxicity, emphasizing the importance of concentration and exposure time in determining its therapeutic index .

- In Vivo Studies : Animal model studies assessed the pharmacokinetics and pharmacodynamics of the compound. Results indicated significant behavioral effects consistent with neuroactive compounds, including alterations in anxiety-like behaviors .

- Antimicrobial Activity : A recent study highlighted the antibacterial properties of derivatives related to this compound. The synthesized compounds exhibited high activity against Gram-positive bacteria, showcasing their potential as antibacterial agents .

Mecanismo De Acción

There is currently no detailed research available on the specific mechanism of action of 2-Cyclohexylamino-5-bromopyridine. As it is not a naturally occurring compound, it likely does not have a well-defined biological role. its structural features suggest it could participate in various chemical reactions, potentially influencing molecular targets and pathways.

Comparación Con Compuestos Similares

2-Cyclohexylamino-5-bromopyridine can be compared with other similar compounds, such as:

2-Amino-5-bromopyridine: This compound has a similar bromopyridine structure but lacks the cyclohexyl amine group.

2-Amino-4-bromopyridine: Similar to 2-Amino-5-bromopyridine but with the bromine atom at position 4.

2-Amino-5-chloropyridine: This compound has a chlorine atom instead of a bromine atom at position 5.

2-Amino-5-iodopyridine: Similar structure with an iodine atom at position 5.

Actividad Biológica

2-Cyclohexylamino-5-bromopyridine (CAS Number: 942050-72-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and relevant research findings.

- Chemical Formula : C₁₁H₁₅BrN₂

- Molecular Weight : 253.16 g/mol

- Melting Point : 45–46°C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom allows for further functionalization, enhancing its reactivity and potential therapeutic applications. The compound can modulate enzymatic activity by binding to active sites or allosteric sites, influencing several biochemical pathways .

Biological Activities

-

Antimicrobial Activity :

- Studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be as low as 0.039 µg/mL, indicating potent activity .

- Neuroprotective Effects :

-

Enzyme Inhibition :

- The compound has been identified as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cellular processes including metabolism and cell survival. Structure-activity relationship (SAR) studies indicate that modifications to the cyclohexyl group can enhance inhibitory potency against this enzyme .

Table 1: Summary of Biological Activities

Research Applications

The applications of this compound extend into various fields:

- Medicinal Chemistry : It serves as a building block for synthesizing compounds aimed at treating neurological and psychiatric disorders.

- Biochemical Probes : The compound is utilized in studying biological processes, including enzyme interactions and receptor binding.

- Material Science : Its unique properties make it suitable for developing advanced materials such as organic semiconductors.

Propiedades

IUPAC Name |

5-bromo-N-cyclohexylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGJOCDSOQJOJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651979 | |

| Record name | 5-Bromo-N-cyclohexylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942050-72-8 | |

| Record name | 5-Bromo-N-cyclohexylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.